2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate
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Overview
Description
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is a complex organic compound with a unique structure that includes an azetidinone ring, a nitrophenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through the cyclization of a suitable β-lactam precursor. The nitrophenyl group is introduced via a nitration reaction, and the carbonate ester is formed through a reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The carbonate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted carbonate esters.
Scientific Research Applications
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The nitrophenyl group can interact with cellular components, leading to various biological effects. The carbonate ester can be hydrolyzed to release active intermediates that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-phenylpropyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-methylphenyl)propyl carbonate
- 2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-chlorophenyl)propyl carbonate
Uniqueness
2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
78822-23-8 |
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Molecular Formula |
C15H15N2O8- |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
[2-(2-acetyloxy-4-oxoazetidin-3-yl)-1-(4-nitrophenyl)propyl] carbonate |
InChI |
InChI=1S/C15H16N2O8/c1-7(11-13(19)16-14(11)24-8(2)18)12(25-15(20)21)9-3-5-10(6-4-9)17(22)23/h3-7,11-12,14H,1-2H3,(H,16,19)(H,20,21)/p-1 |
InChI Key |
RJCRGLFIQUVMLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1C(NC1=O)OC(=O)C)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origin of Product |
United States |
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